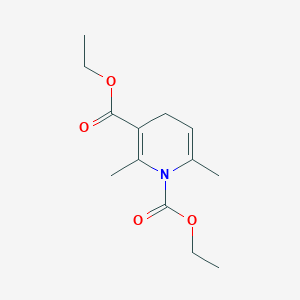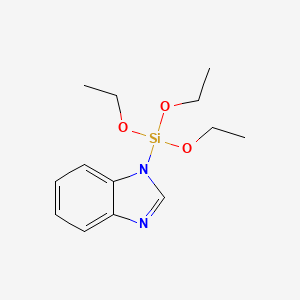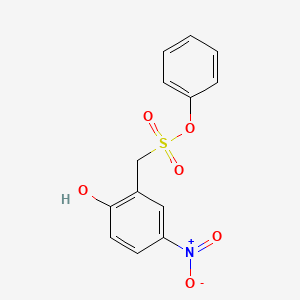
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C10H14O It is a cyclopentenone derivative, characterized by the presence of a cyclopropyl group attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a suitable cyclopropylating agent under controlled conditions. For instance, the reaction of cyclopentenone with 2,2-dimethylcyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone moiety to cyclopentanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities and applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with similar reactivity but lacking the cyclopropyl group.
2,3-Dimethylcyclopent-2-en-1-one: Another derivative with methyl groups instead of the cyclopropyl group.
Cyclohexenone: A six-membered ring analog with different reactivity and properties.
Uniqueness
2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
Properties
CAS No. |
62716-62-5 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclopropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-10(2)6-8(10)7-4-3-5-9(7)11/h4,8H,3,5-6H2,1-2H3 |
InChI Key |
UZZPADRNVDEHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14520321.png)
![3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one](/img/structure/B14520324.png)







![Dibutyl[(2-carboxybenzoyl)oxy]stannyl](/img/structure/B14520373.png)

![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14520381.png)

![Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520396.png)
